Chlorhydrate de tilétamine

Vue d'ensemble

Description

Le chlorhydrate de tiletamine est un agent anesthésique dissociatif qui appartient à la catégorie des antagonistes du récepteur NMDA. Il est chimiquement apparenté à la kétamine et se présente sous forme de cristaux blancs inodores . Le chlorhydrate de tiletamine est principalement utilisé en médecine vétérinaire, souvent en combinaison avec la zolazépam, sous le nom commercial de Telazol, pour l'anesthésie des chats et des chiens .

Applications De Recherche Scientifique

Tiletamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new anesthetic agents.

Biology: Tiletamine hydrochloride is used in studies involving NMDA receptor antagonists to understand their role in neurological processes.

Medicine: It is extensively used in veterinary medicine for anesthesia and immobilization of animals. It is also studied for its potential use in human medicine, particularly in anesthesia and pain management.

Industry: The compound is used in the pharmaceutical industry for the production of veterinary anesthetics

Mécanisme D'action

Target of Action

Tiletamine hydrochloride is a dissociative anesthetic agent that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

As an NMDA receptor antagonist, tiletamine hydrochloride works by binding to the NMDA receptors and blocking their activity . This blockage inhibits the action of the neurotransmitter glutamate, which is involved in transmitting pain signals in the brain and nervous system.

Biochemical Pathways

By blocking NMDA receptors, tiletamine hydrochloride disrupts the normal functioning of these pathways, leading to its anesthetic effects .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of tiletamine hydrochloride’s action is the induction of anesthesia . By blocking NMDA receptors, tiletamine hydrochloride inhibits pain signals in the brain and nervous system, leading to a state of anesthesia .

Action Environment

The action, efficacy, and stability of tiletamine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. For example, it is sometimes used in combination with zolazepam to enhance its anesthetic effects . Additionally, factors such as the patient’s health status and the method of administration can also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Tiletamine hydrochloride plays a significant role in biochemical reactions by acting as an NMDA receptor antagonist. This compound interacts with NMDA receptors, which are a type of glutamate receptor in the brain. By binding to these receptors, tiletamine hydrochloride inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling . This inhibition leads to a dissociative anesthetic effect, characterized by analgesia and altered sensory perception .

Cellular Effects

Tiletamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors. The inhibition of NMDA receptors by tiletamine hydrochloride results in decreased excitatory neurotransmission, which can impact gene expression and cellular metabolism . Additionally, tiletamine hydrochloride has been shown to affect synaptic transmission and direct excitatory responses to amino acids in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of tiletamine hydrochloride involves its binding to NMDA receptors. By acting as a non-competitive antagonist, tiletamine hydrochloride blocks the ion channel associated with these receptors, preventing the influx of calcium ions . This blockade inhibits the excitatory effects of glutamate, leading to the anesthetic and analgesic properties of the compound . Furthermore, tiletamine hydrochloride may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tiletamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Tiletamine hydrochloride is known to be stable under normal storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that prolonged exposure to tiletamine hydrochloride can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tiletamine hydrochloride vary with different dosages in animal models. At lower doses, tiletamine hydrochloride induces anesthesia and analgesia without significant adverse effects . At higher doses, the compound can cause toxic effects, including respiratory depression and cardiovascular disturbances . Threshold effects have been observed, where the anesthetic and analgesic properties are achieved at specific dosage levels, while higher doses result in increased toxicity .

Metabolic Pathways

Tiletamine hydrochloride is involved in various metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes . The metabolites are then excreted through the kidneys . The interaction of tiletamine hydrochloride with hepatic enzymes can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of tiletamine hydrochloride within cells and tissues are crucial for its pharmacological effects. The compound is transported across cell membranes and distributed to various tissues, including the brain . Tiletamine hydrochloride interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for the compound’s anesthetic and analgesic properties .

Subcellular Localization

Tiletamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target NMDA receptors located on the cell membrane . Additionally, tiletamine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals play a role in the compound’s pharmacological effects and its interaction with cellular components .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de tiletamine est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence par la réaction de l'acide 2-thiophènecarboxylique avec l'éthylamine pour former le 2-éthylamino-2-thiophènecarboxamide. Ce composé intermédiaire est ensuite cyclisé pour produire la 2-éthylamino-2-(2-thiényl)cyclohexanone, qui est ensuite convertie en sa forme de sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle du chlorhydrate de tiletamine implique la même voie de synthèse mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques. Le composé est généralement produit dans des conditions stériles pour éviter toute contamination, notamment parce qu'il est utilisé sous forme injectable .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de tiletamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La tiletamine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier le groupe cétone dans la tiletamine.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe éthylamino ou du cycle thiophène.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés N-oxyde, tandis que la réduction peut produire des amines secondaires .

4. Applications de la recherche scientifique

Le chlorhydrate de tiletamine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouveaux agents anesthésiques.

Biologie : Le chlorhydrate de tiletamine est utilisé dans des études impliquant des antagonistes du récepteur NMDA pour comprendre leur rôle dans les processus neurologiques.

Médecine : Il est largement utilisé en médecine vétérinaire pour l'anesthésie et l'immobilisation des animaux. Il est également étudié pour son utilisation potentielle en médecine humaine, notamment en anesthésie et en gestion de la douleur.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production d'anesthésiques vétérinaires

5. Mécanisme d'action

Le chlorhydrate de tiletamine exerce ses effets en agissant comme un antagoniste du récepteur NMDA. Cette action inhibe le neurotransmetteur excitateur glutamate, conduisant à un état anesthésique dissociatif. Le composé cible principalement les récepteurs NMDA dans le système nerveux central, entraînant une anesthésie, une analgésie et une amnésie .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de tiletamine est chimiquement similaire à d'autres anesthésiques dissociatifs tels que la kétamine et la phéncyclidine. Il est unique dans sa combinaison avec la zolazépam, qui procure à la fois des effets anesthésiques et relaxants musculaires. Cette combinaison le rend particulièrement efficace pour une utilisation vétérinaire .

Composés similaires :

Kétamine : Un autre antagoniste du récepteur NMDA utilisé en médecine humaine et vétérinaire.

Phéncyclidine : Un anesthésique dissociatif présentant des propriétés pharmacologiques similaires mais un potentiel d'abus plus élevé.

Zolazépam : Une benzodiazépine utilisée en combinaison avec la tiletamine pour ses propriétés relaxantes musculaires

Propriétés

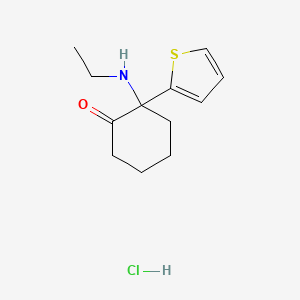

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-49-9 (Parent) | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045539 | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-50-2 | |

| Record name | Tiletamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiletamine hydrochloride?

A1: Tiletamine hydrochloride acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.

Q2: What are the downstream effects of Tiletamine hydrochloride’s NMDA receptor antagonism?

A2: Tiletamine hydrochloride’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as Tiletamine hydrochloride does not typically depress cardiovascular or respiratory function at clinically relevant doses.

Q3: What is the molecular formula and weight of Tiletamine hydrochloride?

A3: The molecular formula of Tiletamine hydrochloride is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.

Q4: Is there any spectroscopic data available for Tiletamine hydrochloride?

A4: While the provided research excerpts do not delve into specific spectroscopic details, Tiletamine hydrochloride's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.

Q5: How stable is Tiletamine hydrochloride under various storage conditions?

A5: The provided research focuses on Tiletamine hydrochloride's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.

Q6: What factors influence the pharmacokinetics of Tiletamine hydrochloride?

A6: Factors influencing the pharmacokinetics of Tiletamine hydrochloride include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, Tiletamine hydrochloride’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []

Q7: What is the duration of action of Tiletamine hydrochloride?

A7: The duration of action of Tiletamine hydrochloride is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []

Q8: In which animal species has Tiletamine hydrochloride been investigated as an anesthetic?

A8: Tiletamine hydrochloride, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []

Q9: What are the advantages of using Tiletamine hydrochloride for immobilization in wildlife studies?

A9: Tiletamine hydrochloride, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:

- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]

- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]

- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]

- Minimal Side Effects: Compared to other immobilizing agents, Tiletamine hydrochloride tends to cause fewer adverse reactions in many species. [, , , ]

Q10: Are there any disadvantages or limitations associated with the use of Tiletamine hydrochloride?

A10: While considered generally safe and effective, Tiletamine hydrochloride does have some limitations:

- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]

- Lack of Analgesia at Lower Doses: While Tiletamine hydrochloride provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []

- Potential for Prolonged Recovery: In some cases, particularly with higher doses, Tiletamine hydrochloride can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]

Q11: What safety precautions should be considered when using Tiletamine hydrochloride in research?

A11: Handling and administering Tiletamine hydrochloride necessitates careful adherence to safety protocols:

Q12: What are the potential risks of Tiletamine hydrochloride to humans?

A12: Tiletamine hydrochloride, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.